N~1~-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N~1~-Cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazinyl acetamide derivative characterized by a 2-methoxyphenyl substituent on the pyridazinyl ring and a cyclohexyl group attached to the acetamide nitrogen. Pyridazinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Properties
Molecular Formula |
C19H23N3O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H23N3O3/c1-25-17-10-6-5-9-15(17)16-11-12-19(24)22(21-16)13-18(23)20-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3,(H,20,23) |
InChI Key |
ONEAQXNFICKFOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
A common method involves cyclocondensation between hydrazine derivatives and 1,4-dicarbonyl precursors. For example, 3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine can be synthesized via:
-
Reagents : 2-Methoxyphenylacetic acid hydrazide and ethyl acetoacetate.
-
Conditions : Reflux in ethanol (78°C, 12 hrs) with catalytic p-toluenesulfonic acid (p-TsOH).
-
Yield : 68–72% after recrystallization (ethyl acetate/n-hexane).
Late-stage introduction of the 2-methoxyphenyl group via palladium-catalyzed cross-coupling:
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : K₂CO₃ in toluene/water (3:1).
Amide Bond Formation with Cyclohexylamine
The N-cyclohexylacetamide group is introduced through nucleophilic acyl substitution or coupling reactions:
Direct Aminolysis of Acetyl Chloride
Carbodiimide-Mediated Coupling
-
Coupling Agent : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Solvent : Dry THF or DMF.
-
Yield : 75–80% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
One-Pot Multicomponent Synthesis
A streamlined approach combining pyridazine formation and amide coupling:
Isocyanide-Based Three-Component Reaction
-
Components :
-
2-Aminobenzamide derivative.
-
2-Methoxybenzaldehyde.
-
Cyclohexyl isocyanide.
-
-
Catalyst : p-TsOH (10 mol%).
Optimization and Purification Strategies
Reaction Condition Optimization
Purification Techniques
-
Recrystallization : Ethyl acetate/n-hexane (1:4) achieves >98% purity.
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted amines.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Long reaction times (12+ hrs) | 60–72% |
| Suzuki Coupling | Late-stage functionalization | Requires palladium catalysts | 65–70% |
| Carbodiimide Coupling | High yields, scalable | Sensitive to moisture | 75–80% |
| One-Pot Synthesis | Reduced purification steps | Limited to compatible substrates | 82% |
Challenges and Solutions
-
Regioselectivity in Pyridazine Substitution :
-
Amide Hydrolysis Risk :
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N~1~-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or bromine (Br~2~) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemistry: The compound serves as a model for studying reaction mechanisms and developing new synthetic methodologies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The target compound’s structure is defined by two critical regions:
- Pyridazinyl Ring Substituent : 2-Methoxyphenyl group.
- Acetamide Side Chain : Cyclohexyl group.
Comparisons with analogous compounds (Table 1) reveal how modifications in these regions influence molecular properties and biological activity.
Table 1: Structural and Pharmacological Comparison of Pyridazinyl Acetamide Derivatives
Pyridazinyl Ring Modifications
- 2-Methoxyphenyl vs. 2-Fluoro-4-methoxyphenyl: The 2N1HIA compound (2-fluoro-4-methoxyphenyl) demonstrates potent anti-osteoclast activity, likely due to enhanced electron-withdrawing effects from fluorine, improving target binding .
- Halogenated vs. Non-Halogenated Aryl Groups: Compounds with 2-chlorophenyl () or 2-fluorophenyl () substituents exhibit varied solubility and metabolic stability, influencing their pharmacokinetic profiles .
Acetamide Side Chain Modifications
- Cyclohexyl vs. Indolyl groups may engage in hydrogen bonding, critical for osteoclast inhibition .
- Aromatic vs. Alicyclic Substituents : Piperazine-based derivatives (HBK series) and benzothiazole-containing analogs () show divergent activities, suggesting the acetamide side chain’s flexibility modulates target selectivity .
Pharmacological and Therapeutic Implications
- Anti-Osteoclast Activity : 2N1HIA and related compounds inhibit osteoclast differentiation by suppressing Cathepsin K (CTSK), a protease critical in bone resorption . The target compound’s lack of fluorine and indolyl groups may position it as a milder modulator or a candidate for structural optimization.
- Anticancer Potential: Phenoxy acetamide derivatives () with methoxyphenyl groups exhibit notable activity against cancer cell lines (e.g., HCT-1, MCF-7), suggesting the target compound may share similar mechanisms .
- Metabolic Stability : The cyclohexyl group’s alicyclic nature may confer resistance to oxidative metabolism compared to aromatic substituents, improving half-life .
Q & A
Basic: What synthetic strategies optimize yield and purity for N¹-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including:
- Substitution reactions under alkaline conditions for introducing methoxyphenyl groups (e.g., using K₂CO₃ in DMF at 80°C) .
- Condensation reactions with cyanoacetic acid derivatives, facilitated by condensing agents like EDC/HOBt in ethanol or acetic acid .
- Reduction steps (e.g., iron powder in HCl) to generate intermediate anilines .
Optimization Tips: - Use HPLC to monitor reaction progress and purity (>95% purity threshold recommended) .
- Control solvent polarity (e.g., ethanol vs. DMF) to minimize side reactions .
Basic: How to characterize the structural features of this compound using analytical techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm, pyridazinyl NH at δ 10.2 ppm) .
- ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., calculated [M+H⁺] = 395.18 g/mol) .
- X-ray Crystallography: Resolves 3D conformation of the pyridazinyl and acetamide moieties .
Intermediate: What are the potential biological targets of this compound, and how are they validated?
Methodological Answer:
- Hypothesized Targets:
- Phosphodiesterase 4 (PDE4), due to structural similarity to known PDE4 inhibitors with pyridazinyl motifs .
- Kinases (e.g., CDKs), inferred from thiazolopyrimidine analogs .
- Validation Methods:
Advanced: How to resolve contradictions in reported synthetic yields for pyridazinyl-acetamide derivatives?
Methodological Answer:
Discrepancies in yields (e.g., 60% vs. 85%) arise from:
- Catalyst Selection: Pd/C vs. Fe/HCl reductions affect nitro-group conversion efficiency .
- Solvent Effects: Polar aprotic solvents (DMF) improve solubility but may degrade acid-sensitive groups .
Resolution Strategy: - Conduct Design of Experiments (DoE) to test variables (temperature, solvent, catalyst ratio) .
- Compare TLC and HPLC data across studies to identify purity-driven yield differences .
Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- QSAR Modeling: Use MOE or Schrödinger to correlate substituent effects (e.g., methoxy position) with PDE4 inhibition .
- Pharmacophore Mapping: Identify essential features (e.g., pyridazinyl carbonyl for hydrogen bonding) .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon cyclohexyl group modification .
Advanced: How to design in vitro assays to evaluate metabolic stability?
Methodological Answer:
- Microsomal Incubation: Use liver microsomes (human or rat) with NADPH cofactor, and measure parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorescent substrates .
- Data Interpretation: Half-life (t₁/₂) >60 minutes suggests favorable metabolic stability for further development .
Intermediate: What strategies mitigate solubility challenges during in vitro testing?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤0.1%) with aqueous buffers (PBS, pH 7.4) .
- Lipid-Based Formulations: Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to enhance bioavailability .
- Salt Formation: Synthesize hydrochloride or sodium salts to improve aqueous solubility (>1 mg/mL target) .
Advanced: How to elucidate reaction mechanisms for key synthetic steps (e.g., pyridazinyl ring formation)?
Methodological Answer:
- Isotopic Labeling: Use ¹⁸O-labeled reagents to track oxygen incorporation in the pyridazinyl carbonyl .
- Kinetic Studies: Monitor intermediates via time-resolved NMR to identify rate-determining steps .
- DFT Calculations: Simulate transition states for cyclization steps (e.g., B3LYP/6-31G* level) .
Basic: How to validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS Validation Parameters:
Advanced: What in vitro models assess cytotoxicity and selectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
